molecular formula C13H16OSi B14410940 Trimethyl(2-phenylfuran-3-yl)silane CAS No. 83556-89-2

Trimethyl(2-phenylfuran-3-yl)silane

Cat. No.: B14410940
CAS No.: 83556-89-2
M. Wt: 216.35 g/mol
InChI Key: VGHXLBVJHQCYLM-UHFFFAOYSA-N
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Description

Trimethyl(2-phenylfuran-3-yl)silane is an organosilicon compound characterized by a trimethylsilyl group (-Si(CH₃)₃) attached to the 3-position of a 2-phenylfuran moiety. This structure combines the steric bulk and electron-donating properties of the trimethylsilyl group with the aromatic and π-conjugated features of the phenylfuran ring. Such compounds are typically utilized as intermediates in organic synthesis, particularly in cross-coupling reactions, where the silane group acts as a directing or protecting agent.

Properties

CAS No.

83556-89-2

Molecular Formula

C13H16OSi

Molecular Weight

216.35 g/mol

IUPAC Name

trimethyl-(2-phenylfuran-3-yl)silane

InChI

InChI=1S/C13H16OSi/c1-15(2,3)12-9-10-14-13(12)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

VGHXLBVJHQCYLM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(OC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-phenylfuran-3-yl)silane typically involves the reaction of 2-phenylfuran with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-phenylfuran-3-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanol derivatives, reduced silanes, and various substituted silanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Trimethyl(2-phenylfuran-3-yl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Trimethyl(2-phenylfuran-3-yl)silane involves its ability to act as a radical H-donor or hydride donor. This property makes it useful in radical-based reactions and reductions. The molecular targets and pathways involved include interactions with various organic substrates, leading to the formation of new carbon-silicon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Trimethyl(2-phenylfuran-3-yl)silane, its structural and functional analogs are analyzed below. Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituent Reactivity Profile Key Applications Safety Considerations References
This compound 2-phenylfuran-3-yl Moderate; aromatic stability Organic synthesis intermediates Limited data; standard silane precautions advised
(Trifluoromethyl)trimethylsilane CF₃ High; electron-withdrawing Fluorination reactions Releases NOₓ, HBr upon decomposition; requires respiratory protection
Triethoxy silane Ethoxy (-OCH₂CH₃) High; hydrolytically reactive Surface modification, coatings Corrosive; irritant
Trimethyl(triphenylplumbylmethyl)silane Triphenylplumbyl (Pb) Low; organometallic inertness Materials research High toxicity (lead content)
Fluorodecyl trimethoxy silane Fluorinated alkyl chain High; hydrophobic Water-repellent coatings Persistent environmental concerns

Key Findings

This contrasts with (trifluoromethyl)trimethylsilane, where the electron-withdrawing CF₃ group enhances electrophilic reactivity . Lead-containing analogs (e.g., trimethyl(triphenylplumbylmethyl)silane) exhibit toxicity risks, limiting their utility compared to non-metallic silanes .

Reactivity in Synthesis :

  • Bulky aromatic substituents, as seen in this compound, may influence reaction kinetics. For instance, phosphazene syntheses with similar groups required extended reaction times (3 days) for product isolation, suggesting steric effects could delay nucleophilic substitutions .

Standard silane precautions—avoiding moisture, using inert atmospheres—are recommended.

Environmental and Material Applications :

  • Fluorinated silanes (e.g., fluorodecyl trimethoxy silane) excel in hydrophobicity but face regulatory scrutiny due to persistence . The phenylfuran group may offer a less environmentally problematic alternative for aromatic functionalization.

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